Benzosalicylanilide gamma-phenylbutyrate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
Benzosalicylanilide gamma-phenylbutyrate derives its name from its two primary structural components:
- Benzosalicylanilide : A salicylanilide (o-hydroxybenzanilide) with an additional phenyl substituent.
- Gamma-Phenylbutyrate : A four-carbon chain esterified at the gamma position with a phenyl group.
The IUPAC name is (3-(phenylcarbamoyl)naphthalen-2-yl) 4-phenylbutanoate , reflecting its ester linkage between the benzosalicylanilide and gamma-phenylbutyrate moieties.
Molecular Architecture and Functional Group Analysis
The molecule comprises:
| Structural Component | Functional Groups | Key Features |
|---|---|---|
| Benzosalicylanilide | - Anilide (N-aryl amide) - Aromatic rings (naphthalene and phenyl) |
Electron-rich aromatic systems for potential π-π interactions |
| Gamma-Phenylbutyrate | - Ester (C=O) - Aliphatic chain (CH₂)₃ |
Flexible chain enabling conformational diversity |
The ester bond connects the two fragments, with the gamma-phenylbutyrate chain extending from the anilide nitrogen. The molecular formula is C₂₇H₂₃NO₃ , and its molecular weight is 409.48 g/mol .
Crystallographic Data and Conformational Isomerism
Crystallographic Data
No publicly available crystallographic data (e.g., X-ray diffraction) exists for this compound. However, related compounds like quinacridones exhibit polymorph-dependent stacking patterns.
Conformational Isomerism
- Ester Rotation : Free rotation around the C-O ester bond allows distinct conformers.
- Aromatic Ring Dynamics : Naphthalene and phenyl rings may adopt coplanar or non-coplanar orientations, influenced by steric and electronic factors.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Profile
Mass Spectrometric Fragmentation Patterns
| Fragment | m/z | Description |
|---|---|---|
| Molecular ion | 409.17 | [M+H]⁺ |
| Ester cleavage | 260.09 | Benzosalicylanilide fragment |
| γ-Phenylbutyrate loss | 149.10 | Phenylbutyrate anion |
Fragmentation patterns are theoretical, based on ester bond cleavage.
Infrared (IR) Vibrational Signatures
| Functional Group | Absorption Band (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O | 1740–1720 | Strong |
| Aromatic C-H | 3050–3100 | Medium |
| C-O-C (ester) | 1250–1000 | Medium |
| Aliphatic C-H (CH₂, CH₃) | 2950–2850 | Strong |
IR data extrapolated from ester and aromatic standards.
Properties
CAS No. |
96179-45-2 |
|---|---|
Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[3-(phenylcarbamoyl)naphthalen-2-yl] 4-phenylbutanoate |
InChI |
InChI=1S/C27H23NO3/c29-26(17-9-12-20-10-3-1-4-11-20)31-25-19-22-14-8-7-13-21(22)18-24(25)27(30)28-23-15-5-2-6-16-23/h1-8,10-11,13-16,18-19H,9,12,17H2,(H,28,30) |
InChI Key |
GNYYFMKZROHXTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzosalicylanilide gamma-phenylbutyrate typically involves multi-step organic reactions. One common method includes the formation of the naphthalene ring system followed by the introduction of the phenylcarbamoyl group through a carbamoylation reaction. The final step involves esterification with 4-phenylbutanoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzosalicylanilide gamma-phenylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzosalicylanilide gamma-phenylbutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzosalicylanilide gamma-phenylbutyrate involves its interaction with specific molecular targets. The phenylcarbamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The naphthalene ring system may also play a role in binding to hydrophobic pockets within biological molecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzosalicylanilide gamma-phenylbutyrate with analogous esters and aromatic derivatives, focusing on molecular features, synthesis, and inferred properties.
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 95819-29-7 | C₂₇H₂₃NO₃ | 409.48 | Ester, aromatic rings, amide |
| Naphthol as benzoate (PI-18991) | 94-32-6 | C₂₄H₁₇NO₃ | 367.4 | Ester, naphthol, benzoate |
| Naphthol as phenylacetate (PI-18993) | 956-89-8 | C₂₅H₁₉NO₃ | 381.42 | Ester, naphthol, phenylacetate |
| Ethyl 4-(butylamino)benzoate (PI-18987) | 942-91-6 | C₁₃H₁₉NO₂ | 221.3 | Ester, alkylamine, benzoate |
Key Observations :
- Size and Complexity: this compound is the largest compound in this group, with a molecular weight ~40% higher than naphthol-based esters.
- Functional Groups : Unlike simpler esters (e.g., PI-18987), this compound incorporates an amide linkage within its benzosalicylanilide core, which could enhance stability against hydrolysis compared to alkyl esters .
- Aromaticity : The compound’s multiple aromatic rings may contribute to UV absorption properties, making it useful in analytical or photochemical applications, similar to naphthol derivatives .
Table 2: Inferred Physicochemical Properties
Notes:
- Stability: The amide group in this compound may reduce susceptibility to enzymatic degradation compared to simpler esters like ethyl 4-(butylamino)benzoate, which lacks such stabilization .
Q & A
Q. What are the recommended analytical techniques for characterizing Benzosalicylanilide gamma-phenylbutyrate in research settings?
Methodological Answer: A multi-technique approach ensures accurate characterization:
- Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection, validated for achieving ≥98% purity thresholds as reported in commercial standards .
- Structural confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group assignment and mass spectrometry (MS) for molecular weight verification.
- Comparative validation : Gas chromatography (GC) methods, widely used for structurally related benzyl esters (e.g., Benzyl n-butyl phthalate), achieve >97% purity in environmental analyses .
| Technique | Purpose | Validation Criteria | Reference |
|---|---|---|---|
| HPLC-UV | Purity assessment | ≥98% purity | |
| NMR (¹H/¹³C) | Structural elucidation | Peak consistency | - |
| GC | Purity for related esters | >97% (GC) |
Q. What synthetic routes are commonly employed for this compound?
Methodological Answer: Synthesis typically involves esterification or coupling reactions:
- Esterification : React salicylic acid derivatives with gamma-phenylbutyrate precursors under acidic catalysis (e.g., H₂SO₄).
- Protection-deprotection strategies : Use temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions.
- Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final product integrity with NMR .
Q. How should researchers assess the chemical stability of this compound under various conditions?
Methodological Answer: Conduct accelerated stability studies:
- Stress testing : Expose the compound to acidic (pH 1–3), alkaline (pH 10–12), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
- Analytical monitoring : Quantify degradation products using HPLC at regular intervals. A purity drop below 95% under stress indicates instability.
- Kinetic modeling : Apply first-order kinetics to calculate degradation rate constants (k) and predict shelf-life.
Advanced Research Questions
Q. How can in vitro and in vivo models be optimized for studying the bioactivity of this compound?
Methodological Answer:
- In vitro models : Use cell lines (e.g., hepatic HepG2 for metabolic studies) with dose-response curves (0.1–100 µM) to assess cytotoxicity and efficacy.
- In vivo models : Select species with metabolic pathways analogous to humans (e.g., rodents) and administer via oral gavage or intravenous routes. Monitor pharmacokinetics (Cmax, T½) using LC-MS/MS .
- Control groups : Include vehicle controls and structurally similar analogs to isolate compound-specific effects.
Q. What strategies resolve contradictory data from different assays on this compound?
Methodological Answer:
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ISO 17025).
- Meta-analysis : Pool data from multiple studies to identify trends. For example, inconsistent cytotoxicity results may arise from variations in cell culture conditions (e.g., serum concentration).
- Mechanistic studies : Use knockout models or enzyme inhibitors to isolate confounding variables (e.g., cytochrome P450 interactions) .
Q. What computational methods predict the interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to screen against target proteins (e.g., nuclear receptors). Validate predictions with surface plasmon resonance (SPR) binding assays.
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100-ns trajectories to assess binding stability.
- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with bioactivity data to design optimized derivatives .
Q. How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Systematic substitution : Synthesize derivatives with modifications to the salicylanilide or phenylbutyrate moieties.
- Bioassay panels : Test derivatives across multiple assays (e.g., antimicrobial, anti-inflammatory) to identify functional group contributions.
- Data integration : Use hierarchical clustering to group compounds by activity profiles and prioritize lead candidates.
| Modification Site | Biological Impact | Assay Example |
|---|---|---|
| Phenylbutyrate | Alters metabolic stability | Microsomal stability |
| Salicylanilide | Modulates receptor binding | SPR binding affinity |
Q. What techniques quantify this compound in complex biological matrices?
Methodological Answer:
- Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Quantification : Employ LC-MS/MS with deuterated internal standards (e.g., Benzosalicylanilide-d7) to minimize matrix effects.
- Validation : Adhere to FDA bioanalytical guidelines (precision ±15%, accuracy 85–115%) .
Q. How to address solubility challenges in biological testing of this compound?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance aqueous solubility.
- Nanoformulations : Develop liposomal or polymeric nanoparticles to improve bioavailability.
- In situ assays : Use kinetic solubility assays (e.g., nephelometry) to optimize dissolution protocols .
Q. What are best practices for scaling up this compound synthesis without compromising purity?
Methodological Answer:
- Process optimization : Use flow chemistry to enhance reaction control and reduce batch variability.
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time purity assessment.
- Crystallization : Optimize solvent-antisolvent systems (e.g., ethanol/water) to ensure high-yield recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
